molecular formula C20H30N2O5S B12321808 Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate

Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate

Cat. No.: B12321808
M. Wt: 410.5 g/mol
InChI Key: STRFQIOAEDHQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate is a compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc group . The esterification step can be carried out using methanol and a suitable catalyst under mild conditions .

Industrial Production Methods

In industrial settings, the production of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages.

Comparison with Similar Compounds

Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate can be compared with other similar compounds such as:

These compounds also feature the Boc protecting group and are used in peptide synthesis. methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate is unique due to the presence of both phenylalanine and methionine residues, which provide specific chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFQIOAEDHQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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